

Application Note: Flow Cytometry Analysis of Apoptosis Induced by **BAY-155**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155 is a potent and selective small-molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) interaction, a critical driver in certain types of cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] By disrupting the menin-MLL1 complex, **BAY-155** can modulate gene expression, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2] This application note provides a detailed protocol for the analysis of apoptosis induced by **BAY-155** using flow cytometry with Annexin V and Propidium lodide (PI) staining.

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3][4] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[6]

Principle of the Assay



This protocol utilizes a dual-staining method with a fluorochrome-conjugated Annexin V and PI to differentiate between four cell populations:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).

Data Presentation

Table 1: Expected Outcomes of BAY-155 Treatment on a Susceptible Cancer Cell Line

Treatment Group	% Viable Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)	>90%	<5%	<5%
BAY-155 (Low Dose)	70-80%	15-25%	5-10%
BAY-155 (High Dose)	40-50%	20-30%	25-35%
Staurosporine (Positive Control)	20-30%	30-40%	30-40%

Note: These are hypothetical values and will vary depending on the cell line, **BAY-155** concentration, and incubation time.

Signaling Pathway



BAY-155 Inhibits Menin-MLL Complex Regulates Altered Gene Expression (e.g., ↓ BCL2, ↑ BAX) Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Caspase Cascade Activation

Proposed Signaling Pathway of BAY-155 Induced Apoptosis

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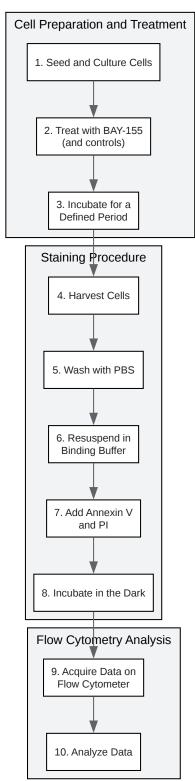
Apoptosis

Caption: Proposed signaling pathway of **BAY-155** induced apoptosis.

Experimental Workflow



Experimental Workflow for Apoptosis Analysis



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Caption: Experimental workflow for apoptosis analysis.



Detailed Experimental Protocol Materials and Reagents

- Cancer cell line of interest
- · Complete cell culture medium
- BAY-155 (stock solution in DMSO)
- Vehicle control (DMSO)
- Positive control for apoptosis (e.g., Staurosporine)
- · Phosphate-Buffered Saline (PBS), calcium and magnesium-free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

Cell Preparation and Treatment

- Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
- Cell Treatment:
 - Prepare working solutions of BAY-155 in complete culture medium at the desired final concentrations.
 - Also prepare a vehicle control (containing the same concentration of DMSO as the highest BAY-155 concentration) and a positive control.
 - Remove the old medium from the cells and add the medium containing the treatments.



 Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Staining Protocol

- Cell Harvesting:
 - Suspension cells: Transfer the cells from each well into individual flow cytometry tubes.
 - Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells)
 and collect it in a flow cytometry tube. Wash the adherent cells with PBS and then detach
 them using Trypsin-EDTA. Neutralize the trypsin with complete medium and add this to the
 same tube.
- Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.[7]
- Resuspension: After the second wash, centrifuge the cells again and discard the supernatant. Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.[7] The cell concentration should be approximately 1 x 10⁶ cells/mL.
- Staining:
 - Add 5 μL of fluorochrome-conjugated Annexin V to each tube.[8]
 - Add 5 μL of Propidium Iodide (PI) to each tube.[7]
 - Gently vortex the tubes to mix.
- Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[3][7]
- Dilution: After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.[7]

Flow Cytometry Analysis

 Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells to establish compensation and gates.



- Data Analysis:
 - Create a dot plot of Annexin V fluorescence versus PI fluorescence.
 - Use the control samples to set quadrants to define the four populations: viable, early apoptotic, late apoptotic/necrotic, and necrotic.
 - Determine the percentage of cells in each quadrant for all samples.

Controls

- Unstained cells: To set the baseline fluorescence.
- Annexin V only stained cells: To set the compensation for the Annexin V channel.
- PI only stained cells: To set the compensation for the PI channel.
- Vehicle-treated cells: To determine the baseline level of apoptosis in the cell culture.
- · Positive control-treated cells: To ensure that the assay is working correctly.

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